molecular formula C17H12N2O3 B11840284 8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid

8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid

Cat. No.: B11840284
M. Wt: 292.29 g/mol
InChI Key: NAXMYICVWWCHAK-ZZXKWVIFSA-N
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Description

8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxy group at the 8th position, a carboxylic acid group at the 7th position, and a vinyl group linked to a pyridine ring at the 2nd position. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

The major products formed from these reactions include quinone derivatives, ethyl-substituted quinolines, esters, and amides.

Scientific Research Applications

8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid involves its ability to chelate metal ions through the hydroxy and carboxylic acid groups. This chelation can inhibit the activity of metalloenzymes, leading to various biological effects. The compound can also interact with DNA and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Lacks the vinyl and pyridine substituents but shares the quinoline core and hydroxy group.

    2-(2-Pyridyl)quinoline: Similar structure but lacks the hydroxy and carboxylic acid groups.

Uniqueness

8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical modifications and applications. Its ability to chelate metal ions and interact with biological molecules sets it apart from other quinoline derivatives .

Properties

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

8-hydroxy-2-[(E)-2-pyridin-3-ylethenyl]quinoline-7-carboxylic acid

InChI

InChI=1S/C17H12N2O3/c20-16-14(17(21)22)8-5-12-4-7-13(19-15(12)16)6-3-11-2-1-9-18-10-11/h1-10,20H,(H,21,22)/b6-3+

InChI Key

NAXMYICVWWCHAK-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=NC3=C(C=C2)C=CC(=C3O)C(=O)O

Canonical SMILES

C1=CC(=CN=C1)C=CC2=NC3=C(C=C2)C=CC(=C3O)C(=O)O

Origin of Product

United States

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